molecular formula C22H21N5OS B2506580 (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1170025-89-4

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2506580
CAS No.: 1170025-89-4
M. Wt: 403.5
InChI Key: WSRHBGCMVVXDGH-UHFFFAOYSA-N
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Description

The compound “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiazole ring, and a piperazine ring . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Antimicrobial Activity

A study explored the synthesis of new pyridine derivatives incorporating the thiazole moiety, demonstrating modest antimicrobial activity against bacteria and fungi. The structural analysis and antimicrobial screening suggest the potential of these compounds as therapeutic agents in combating microbial infections (Patel, Agravat, & Shaikh, 2011). Another research focused on the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, indicating moderate to good antimicrobial efficacy, highlighting their significance in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Anti-inflammatory and Antiproliferative Effects

Research on indothiazinone, an indolyl thiazolyl ketone, discovered from a novel myxobacterial strain, unveiled several indole derivatives with weak activity against yeasts, filamentous fungi, Gram-positive bacteria, and mouse fibroblasts, suggesting their potential in developing new anti-inflammatory and antiproliferative drugs (Jansen, Mohr, Bernecker, Stadler, & Müller, 2014).

Anticancer Activity

A novel series of thiazolidinone derivatives, linked with pyridin-2-yl-piperazine, were synthesized and evaluated for their antimicrobial activity, which could be foundational in developing anticancer therapies due to their structural attributes (Patel, Patel, Kumari, & Patel, 2012). Additionally, the synthesis and antiproliferative effect of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells revealed potent activity, particularly for specific compounds against Nalm6, K562, and Jurkat cells, indicating their potential in leukemia treatment (Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014).

Biochemical Analysis

Biochemical Properties

The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone interacts with various enzymes, proteins, and other biomolecules. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These interactions play a crucial role in biochemical reactions involving this compound.

Cellular Effects

The compound this compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound this compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-25-18-7-3-2-6-16(18)14-19(25)21-24-17(15-29-21)22(28)27-12-10-26(11-13-27)20-8-4-5-9-23-20/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRHBGCMVVXDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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